Cas no 873674-98-7 (N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide)

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic sulfonamide derivative incorporating a coumarin (2H-chromene) scaffold. This compound exhibits potential utility in medicinal chemistry and materials science due to its unique structural features, combining the photophysical properties of coumarins with the bioactivity of sulfonamides. The 3,4-dimethylphenyl substituent enhances lipophilicity, potentially improving membrane permeability in biological applications. The sulfonamide moiety offers opportunities for further functionalization or hydrogen-bonding interactions. Its well-defined molecular structure allows for precise characterization and modification, making it a valuable intermediate for research in drug discovery or fluorescent probes. The compound's stability under standard conditions facilitates handling and storage in laboratory settings.
N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide structure
873674-98-7 structure
Product Name:N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
CAS No:873674-98-7
MF:C17H15NO4S
MW:329.37030339241
CID:5438660
PubChem ID:16444593
Update Time:2025-06-13

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,4-Dimethylphenyl)-2-oxo-2H-1-benzopyran-6-sulfonamide
    • 6-{[(3,4-dimethylphenyl)amino]sulfonyl}chromen-2-one
    • F3179-0587
    • N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide
    • N-(3,4-dimethylphenyl)-2-oxochromene-6-sulfonamide
    • 873674-98-7
    • AKOS002268922
    • Inchi: 1S/C17H15NO4S/c1-11-3-5-14(9-12(11)2)18-23(20,21)15-6-7-16-13(10-15)4-8-17(19)22-16/h3-10,18H,1-2H3
    • InChI Key: JWBXVEOWRXUIBX-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=CC(=O)O2)C=1)(NC1C=CC(C)=C(C)C=1)(=O)=O

Computed Properties

  • Exact Mass: 329.07217913g/mol
  • Monoisotopic Mass: 329.07217913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 80.8Ų

Experimental Properties

  • Density: 1.379±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 543.9±60.0 °C(Predicted)
  • pka: 8.10±0.20(Predicted)

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide Pricemore >>

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Additional information on N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Recent Advances in the Study of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide (CAS: 873674-98-7)

N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide (CAS: 873674-98-7) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its structural properties, biological activities, and mechanisms of action, particularly in the context of cancer and inflammatory diseases. This research brief aims to summarize the latest findings related to this compound, providing insights into its pharmacological potential and future research directions.

The compound belongs to the coumarin sulfonamide class, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the 3,4-dimethylphenyl group and the sulfonamide moiety in N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide enhances its binding affinity to specific molecular targets, such as kinases and enzymes involved in disease pathways. Recent studies have utilized advanced techniques like X-ray crystallography and molecular docking to elucidate its interaction with these targets, shedding light on its mechanism of action.

One of the most notable findings from recent research is the compound's inhibitory effect on key signaling pathways, such as the NF-κB and MAPK pathways, which are critical in inflammation and cancer progression. In vitro and in vivo studies have demonstrated that N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide effectively suppresses the proliferation of cancer cells and reduces inflammatory markers in animal models. These results suggest its potential as a lead compound for the development of novel therapeutics targeting these pathways.

Further investigations have explored the pharmacokinetic properties of N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have revealed favorable drug-like properties, such as good oral bioavailability and moderate plasma protein binding, which are essential for its development as a therapeutic agent. However, challenges remain in optimizing its selectivity and minimizing off-target effects, which are areas of active research.

In conclusion, N-(3,4-dimethylphenyl)-2-oxo-2H-chromene-6-sulfonamide (CAS: 873674-98-7) represents a promising candidate for further drug development, with demonstrated efficacy in modulating disease-relevant pathways. Future research should focus on structural optimization, preclinical validation, and the identification of synergistic combinations with existing therapies. The continued exploration of this compound holds great potential for advancing the field of chemical biology and medicinal chemistry.

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